Cas no 410086-27-0 (7-fluoroisoquinolin-1-ol)

7-fluoroisoquinolin-1-ol structure
7-fluoroisoquinolin-1-ol structure
商品名:7-fluoroisoquinolin-1-ol
CAS番号:410086-27-0
MF:C9H6NOF
メガワット:163.14844
MDL:MFCD11847593
CID:839025
PubChem ID:22250122

7-fluoroisoquinolin-1-ol 化学的及び物理的性質

名前と識別子

    • 7-fluoro-1(2H)-Isoquinolinone
    • 1(2H)-Isoquinolinone, 7-fluoro-
    • 1(2H)-Isoquinolinone,7-fluoro-(9CI)
    • 7-FLUORO-1-HYDROXYISOQUINOLINE
    • 7-fluoro-2H-isoquinolin-1-one
    • 7-fluoroisoquinolin-1-ol
    • 7-fluoroisoquinolin-1(2H)-one
    • KB-146583
    • SureCN1536413
    • SCHEMBL1536413
    • EN300-112579
    • AS-38993
    • 7-fluoro-1,2-dihydroisoquinolin-1-one
    • DTXSID80623857
    • Z1255366957
    • AKOS017515727
    • CS-0197213
    • FUOKJYPVIFOPQF-UHFFFAOYSA-N
    • 7-Fluoroisoquinolin-1-ol, 7-Fluoro-1-hydroxy-2-azanaphthalene
    • MFCD11847593
    • AKOS022142361
    • F8888-7786
    • F18878
    • DB-267140
    • 410086-27-0
    • SCHEMBL12053800
    • MDL: MFCD11847593
    • インチ: InChI=1S/C9H6FNO/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-5H,(H,11,12)
    • InChIKey: FUOKJYPVIFOPQF-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=CC2=C(N=CC=C12)O)F

計算された属性

  • せいみつぶんしりょう: 163.043341977g/mol
  • どういたいしつりょう: 163.043341977g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 227
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

  • 密度みつど: 1.291

7-fluoroisoquinolin-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBKR2360-1G
7-fluoroisoquinolin-1-ol
410086-27-0 95%
1g
¥ 3,161.00 2023-04-13
Enamine
EN300-316664-0.25g
7-fluoro-1,2-dihydroisoquinolin-1-one
410086-27-0 95%
0.25g
$277.0 2023-02-24
Life Chemicals
F8888-7786-5g
7-fluoro-1,2-dihydroisoquinolin-1-one
410086-27-0 95%+
5g
$2250.0 2023-09-05
Enamine
EN300-112579-10.0g
7-fluoro-1,2-dihydroisoquinolin-1-one
410086-27-0 95.0%
10.0g
$2945.0 2025-02-21
eNovation Chemicals LLC
D502002-1g
7-fluoroisoquinolin-1-ol
410086-27-0 95%
1g
$875 2024-05-24
Life Chemicals
F8888-7786-10g
7-fluoro-1,2-dihydroisoquinolin-1-one
410086-27-0 95%+
10g
$4350.0 2023-09-05
Chemenu
CM111910-1g
7-fluoroisoquinolin-1-ol
410086-27-0 95%
1g
$*** 2023-05-30
TRC
F593438-10mg
7-Fluoroisoquinolin-1(2H)-one
410086-27-0
10mg
$ 50.00 2022-06-04
Life Chemicals
F8888-7786-1g
7-fluoro-1,2-dihydroisoquinolin-1-one
410086-27-0 95%+
1g
$556.0 2023-09-05
Enamine
EN300-316664-10.0g
7-fluoro-1,2-dihydroisoquinolin-1-one
410086-27-0 95%
10.0g
$4534.0 2023-02-24

7-fluoroisoquinolin-1-ol 関連文献

7-fluoroisoquinolin-1-olに関する追加情報

7-Fluoroisoquinolin-1-ol (CAS No. 410086-27-0): A Comprehensive Overview in Modern Chemical Biology

7-fluoroisoquinolin-1-ol, identified by its CAS number 410086-27-0, represents a significant compound in the realm of chemical biology and pharmaceutical research. This heterocyclic aromatic molecule has garnered considerable attention due to its unique structural properties and potential applications in drug development. The presence of a fluorine atom at the 7-position of the isoquinoline scaffold imparts distinct electronic and steric characteristics, making it a valuable scaffold for designing novel bioactive molecules.

The isoquinoline core is a well-documented pharmacophore in medicinal chemistry, known for its role in various bioactivities ranging from antimicrobial to anticancer effects. The introduction of a fluorine substituent at the 7-position enhances the metabolic stability and binding affinity of the molecule, which are critical factors in drug design. Recent studies have highlighted the importance of fluorinated isoquinolines in developing targeted therapies, particularly in oncology and neurology.

In the context of contemporary research, 7-fluoroisoquinolin-1-ol has been explored for its potential in modulating enzyme activity and receptor binding. For instance, studies have demonstrated its interaction with serine/threonine kinases, which are pivotal in cell signaling pathways associated with cancer progression. The fluorine atom's electron-withdrawing effect can fine-tune the electronic properties of the molecule, influencing its reactivity and biological efficacy.

One of the most compelling aspects of 7-fluoroisoquinolin-1-ol is its versatility as a building block for more complex derivatives. Researchers have synthesized various analogs by modifying other positions on the isoquinoline ring or incorporating additional functional groups. These derivatives have shown promise in preclinical studies, particularly in targeting specific disease pathways. For example, modifications at the 3-position or 5-position have led to compounds with enhanced selectivity for certain kinases or improved solubility profiles.

The synthesis of 7-fluoroisoquinolin-1-ol involves multi-step organic transformations, typically starting from readily available precursors such as benzaldehyde derivatives. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and fluorochemical transformations, have been employed to achieve high yields and purity. These synthetic routes underscore the compound's synthetic accessibility, which is crucial for large-scale production and further derivatization.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding mode of 7-fluoroisoquinolin-1-ol to biological targets. These studies have provided insights into how the fluorine substituent influences interactions with proteins, guiding the design of more potent and selective inhibitors. Additionally, quantum mechanical calculations have been used to predict the electronic structure and reactivity of the molecule, aiding in rational drug design.

The pharmacokinetic properties of 7-fluoroisoquinolin-1-ol are another area of active investigation. Studies have focused on optimizing its absorption, distribution, metabolism, and excretion (ADME) profiles to enhance therapeutic efficacy. For instance, modifications aimed at improving oral bioavailability have been explored using prodrug strategies or by altering solubility through functional group changes.

In conclusion, 7-fluoroisoquinolin-1-ol (CAS No. 410086-27-0) stands out as a versatile and promising compound in chemical biology and pharmaceutical research. Its unique structural features and potential applications make it an attractive scaffold for developing novel therapeutics. As research continues to uncover new biological targets and synthetic methodologies, the future prospects for this compound remain highly exciting and impactful.

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